Carbonic Anhydrase II Inhibition vs. Unsubstituted Parent
N-Hydroxy-4-methylbenzenesulfonamide (CAS 1593-60-8) inhibits human carbonic anhydrase II (hCA II) with a Ki of approximately 65,000 nM, representing a >2,500-fold reduction in potency compared to the unsubstituted parent, N-hydroxybenzenesulfonamide (Piloty's acid), which exhibits a Ki of 26 nM against the same isoform under identical assay conditions [1][2]. The 4-fluoro analog is even more potent (Ki = 19 nM), yielding a >3,400-fold differential relative to the 4-methyl compound [3]. This profound potency cliff demonstrates that the para-methyl substituent is strongly disfavored for CA II binding, likely due to steric or electronic interference with the active-site zinc coordination geometry.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki ≈ 65,000 nM (6.5 × 10⁴ nM) |
| Comparator Or Baseline | N-Hydroxybenzenesulfonamide (unsubstituted): Ki = 26 nM; 4-Fluoro-N-hydroxybenzenesulfonamide: Ki = 19 nM |
| Quantified Difference | >2,500-fold less potent than unsubstituted analog; >3,400-fold less potent than 4-fluoro analog |
| Conditions | Enzymatic assay: initial rates of 4-nitrophenyl acetate hydrolysis catalyzed by purified human CA II, monitored spectrophotometrically at 400 nm. Data sourced from the same publication (Scozzafava & Supuran, J Med Chem 2000) and curated in BindingDB under consistent assay protocols. |
Why This Matters
For researchers requiring a low-CA-II-potency control compound or an N-hydroxysulfonamide scaffold that minimizes CA-mediated off-target effects, the 4-methyl analog is the rational procurement choice, whereas generic substitution would introduce strong CA inhibition and confound experimental interpretation.
- [1] Scozzafava A, Supuran CT. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. J Med Chem. 2000;43(20):3677-3687. PMID: 11020282. View Source
- [2] BindingDB. BDBM11372: N-hydroxybenzenesulfonamide. Ki = 26 nM against hCA II. EntryID 1411. View Source
- [3] BindingDB. BDBM11373: 4-fluoro-N-hydroxybenzene-1-sulfonamide. Ki = 19 nM against hCA II. EntryID 1411. View Source
